molecular formula C17H18N2O3 B15042581 N-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-N-phenylacetamide

N-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-N-phenylacetamide

Cat. No.: B15042581
M. Wt: 298.34 g/mol
InChI Key: VLWOTQNDGDSNOG-UHFFFAOYSA-N
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Description

N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydroisoindole core, which is a bicyclic structure, and is linked to a phenylacetamide group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE typically involves the reaction of hexahydrophthalic anhydride with an appropriate amine, followed by further functionalization steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

Its hexahydroisoindole core and phenylacetamide linkage provide a distinct framework that is not commonly found in other similar compounds .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-N-phenylacetamide

InChI

InChI=1S/C17H18N2O3/c1-12(20)18(13-7-3-2-4-8-13)11-19-16(21)14-9-5-6-10-15(14)17(19)22/h2-8,14-15H,9-11H2,1H3

InChI Key

VLWOTQNDGDSNOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2CC=CCC2C1=O)C3=CC=CC=C3

Origin of Product

United States

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